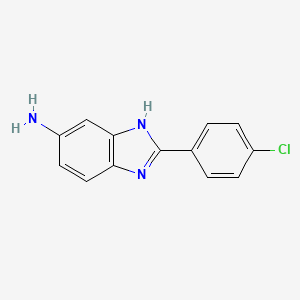
(5Z)-5-(aminomethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(5Z)-5-(aminomethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound “(5Z)-5-(aminomethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency. Industrial production also focuses on minimizing waste and ensuring the safety of the process through the use of advanced technologies and automation.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(5Z)-5-(aminomethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of “this compound” are carried out under specific conditions, such as controlled temperature and pressure, to achieve the desired transformation. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the reaction process.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “(5Z)-5-(aminomethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione” is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology
In biological research, “this compound” is studied for its potential effects on biological systems. It may be used in experiments to understand its interaction with biomolecules and its impact on cellular processes.
Medicine
The compound has potential applications in medicine, particularly in the development of new drugs. Its unique properties may be harnessed to create therapeutic agents for various diseases.
Industry
In industrial applications, “this compound” is used in the production of materials and chemicals. Its reactivity and stability make it suitable for use in manufacturing processes.
Mecanismo De Acción
The mechanism of action of “(5Z)-5-(aminomethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Propiedades
IUPAC Name |
(5Z)-5-(aminomethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-2-4-8(5-3-7)15-11(17)9(6-13)10(16)14-12(15)18/h2-6H,13H2,1H3,(H,14,16,18)/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZPRZBTKGGOSP-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CN)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\N)/C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7765311.png)

![2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione](/img/structure/B7765320.png)
![2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione](/img/structure/B7765321.png)
![2-[1-(pyridin-4-ylmethylamino)ethylidene]indene-1,3-dione](/img/structure/B7765326.png)
